2,5-Difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of the aldehyde functional group (C=O) makes 2,5-difluorobenzaldehyde a valuable intermediate for the synthesis of other organic compounds. Its unique combination of fluorine atoms and the aldehyde group could be particularly useful in the development of novel molecules with specific properties.

- Material science: Fluorinated aromatic compounds like 2,5-difluorobenzaldehyde can be used in the development of new materials with desirable properties, such as improved thermal stability, electrical conductivity, or water repellency.

- Medicinal chemistry: Fluorine substitution can sometimes be used to modify the biological activity of a molecule. Therefore, 2,5-difluorobenzaldehyde could be a potential starting point for the design of new drugs or other bioactive compounds.

Further information:

- You can find more general information about 2,5-difluorobenzaldehyde, including its safety data sheet and physical properties, from chemical suppliers like Sigma-Aldrich .

- If you are interested in learning more about the potential applications of 2,5-difluorobenzaldehyde in your specific field of research, it is recommended to consult with a qualified scientist or researcher in that area.

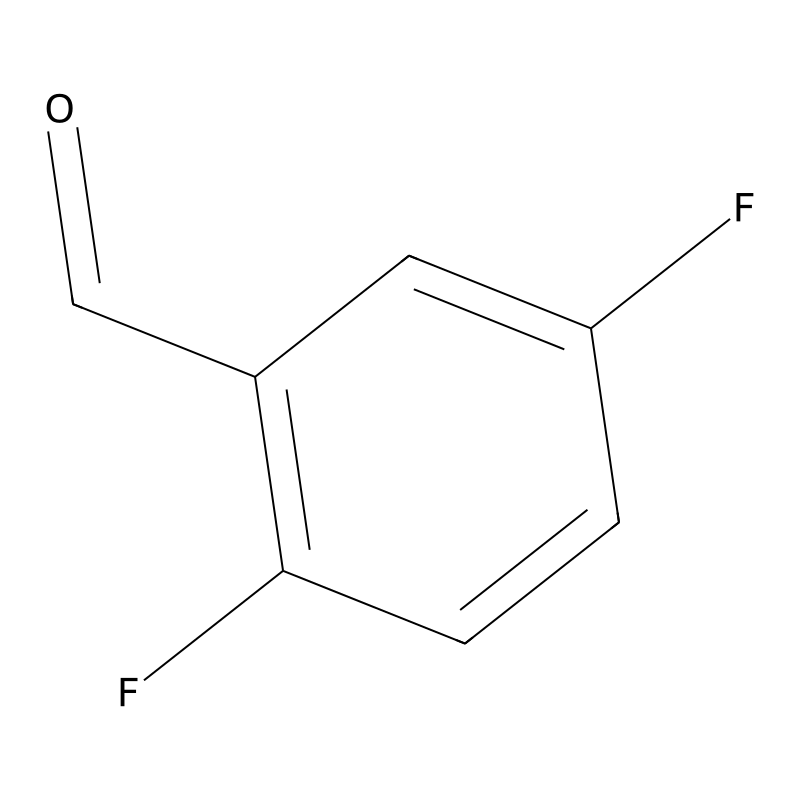

2,5-Difluorobenzaldehyde is an aromatic aldehyde with the molecular formula and a molecular weight of approximately 142.10 g/mol. It features two fluorine substituents at the 2 and 5 positions of the benzene ring, along with an aldehyde functional group at the 1 position. This compound is typically a colorless to yellow liquid and is soluble in organic solvents. Its structure can be represented as:

textF \ C1=CC=C(C=O)C=C1 / F

2,5-Difluorobenzaldehyde is notable for its unique electronic properties due to the presence of fluorine atoms, which can influence reactivity and stability in various

2,5-Difluorobenzaldehyde is considered a hazardous material. Here are some key safety concerns:

- Nucleophilic Addition Reactions: The carbonyl carbon can react with nucleophiles such as alcohols to form hemiacetals or acetals.

- Condensation Reactions: It can undergo condensation with amines to yield imines.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrophilic Aromatic Substitution: The fluorine substituents can direct electrophiles to specific positions on the benzene ring, affecting substitution patterns.

The biological activity of 2,5-difluorobenzaldehyde has been explored in various studies. It exhibits moderate antimicrobial properties and has been investigated for its potential as a precursor in pharmaceuticals. Its unique structure allows it to interact with biological targets, although specific mechanisms of action require further elucidation.

Several methods exist for synthesizing 2,5-difluorobenzaldehyde:

- Fluorination of Benzaldehyde: Direct fluorination of benzaldehyde using fluorinating agents can yield 2,5-difluorobenzaldehyde.

- Starting from 2,5-Difluorotoluene: Oxidation of 2,5-difluorotoluene using oxidizing agents like potassium permanganate or chromium trioxide can produce the aldehyde.

- Anion Stabilizer Method: Recent advancements have introduced methods that utilize an anion stabilizer to improve yield during synthesis from other fluorinated compounds .

2,5-Difluorobenzaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its reactivity.

- Material Science: It is used in synthesizing polymers and other materials with specific properties.

Interaction studies involving 2,5-difluorobenzaldehyde focus on its reactivity with biological molecules and other chemical species. Research indicates that it may form stable complexes with certain proteins and enzymes, influencing their activity. Further studies are necessary to fully understand these interactions and their implications.

Several compounds share structural similarities with 2,5-difluorobenzaldehyde. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,6-Difluoro-2-methylbenzaldehyde | C8H6F2O | Methyl group at position 2; different substitution pattern. |

| 4-Fluorobenzaldehyde | C7H5FO | Single fluorine substitution; lacks additional fluorine effects. |

| 3-Fluoro-4-methylbenzaldehyde | C9H9FO | Contains both a methyl group and a single fluorine; different reactivity profile. |

| 4-Bromo-2,5-difluorobenzaldehyde | C7H4BrF2O | Bromine substitution alters electronic properties compared to difluorobenzaldehyde. |

Electronic Structure and Bonding Properties

Bond Length and Angle Analysis

The electronic structure of 2,5-difluorobenzaldehyde has been investigated through rotational spectroscopy and theoretical calculations [5]. The compound exists primarily in an anti-conformation where the aldehyde group maintains a planar orientation relative to the aromatic ring [5]. Computational studies using density functional theory methods have provided detailed insights into the molecular geometry [5].

The carbon-fluorine bond lengths in the aromatic ring are characteristic of aromatic fluorine substitution, with typical values consistent with the sp² hybridization of the aromatic carbon atoms [5]. The aldehyde carbon-oxygen double bond exhibits standard carbonyl characteristics, while the carbon-hydrogen bond of the formyl group maintains typical aldehyde geometry [5].

Bond angles within the aromatic ring show minor deviations from the ideal 120° due to the electronic effects of the fluorine substituents [5]. The presence of fluorine atoms introduces subtle geometric perturbations that reflect the electron-withdrawing nature of these substituents [5]. The dihedral angles associated with the aldehyde group rotation have been characterized, with the planar conformation representing the energy minimum [5].

Electronic Distribution and Polarization Effects

The electronic distribution in 2,5-difluorobenzaldehyde is significantly influenced by the presence of both fluorine substituents and the aldehyde functional group [6] [7]. Fluorine atoms act as strong electron-withdrawing groups through inductive effects, creating regions of electron deficiency in the aromatic system [6] [7]. This electronic withdrawal is transmitted through the σ-bond framework and affects the entire molecular electron distribution [6].

The aldehyde group further contributes to electron withdrawal through both inductive and resonance effects [8]. The carbonyl carbon becomes electrophilic due to the electronegative oxygen atom, while the extended conjugation with the aromatic ring delocalizes electron density [8]. This combination of electron-withdrawing substituents creates a highly polarized molecular system [7].

Polarization effects manifest in the dipole moment of the molecule, which reflects the asymmetric charge distribution [7]. The positioning of fluorine atoms at the 2- and 5-positions creates a specific dipolar arrangement that influences intermolecular interactions and physical properties [7]. These polarization effects are responsible for the enhanced reactivity of the aldehyde group compared to unsubstituted benzaldehyde [7].

Impact of Fluorine Substituents on Aromatic System

The fluorine substituents exert profound effects on the aromatic system of 2,5-difluorobenzaldehyde [6] [7]. The high electronegativity of fluorine (4.0 on the Pauling scale) creates strong inductive electron withdrawal that depletes electron density from the aromatic ring [6]. This effect is most pronounced at the positions ortho and para to the fluorine substituents [6].

The electron-withdrawing influence of fluorine stabilizes the aromatic system against electrophilic attack while simultaneously activating it toward nucleophilic substitution reactions [9]. The π-electron system becomes less nucleophilic due to the reduced electron density, fundamentally altering the chemical reactivity compared to unsubstituted benzaldehyde [9].

Resonance effects involving the fluorine lone pairs provide partial compensation for the inductive withdrawal, but the net effect remains strongly electron-withdrawing [6]. This electronic modification enhances the electrophilicity of the aldehyde carbon, making it more reactive toward nucleophilic addition reactions [9]. The fluorine substituents also influence the aromatic chemical shifts in nuclear magnetic resonance spectroscopy due to their effects on local magnetic environments [6].

Physical Properties and Characterization

Physical State and Organoleptic Properties

2,5-Difluorobenzaldehyde exists as a liquid under standard temperature and pressure conditions [1] [3] [10]. The compound presents as a clear, colorless to pale yellow liquid with characteristic aldehyde properties [3] [4] [10]. The material exhibits air sensitivity, requiring storage under inert gas conditions to prevent oxidation [10] [11].

The physical appearance can vary from colorless to light yellow depending on purity and storage conditions [4] [12]. The compound maintains liquid state across a broad temperature range, making it suitable for various synthetic applications [12]. The organoleptic characteristics are typical of aromatic aldehydes, though specific sensory properties are not extensively documented in the literature [11].

Boiling Point, Melting Point, and Volatility Profile

The boiling point of 2,5-difluorobenzaldehyde has been reported as 67-69°C at 17 mmHg (2.27 kPa), indicating significant volatility under reduced pressure [1] [3] [10]. At atmospheric pressure, theoretical calculations suggest a normal boiling point of approximately 170°C based on structural correlations [13]. This volatility profile makes the compound suitable for distillation purification methods [14] [12].

The melting point data shows some variation in reported values, with sources indicating a range from 67-69°C [10] [11]. However, this appears to reflect the reduced pressure boiling point rather than the melting point, as the compound exists as a liquid at room temperature [14] [12]. The flash point has been determined to be 58-59°C, indicating the temperature at which vapor formation becomes hazardous [14] [12].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 67-69°C | 17 mmHg | [1] [3] [10] |

| Normal Boiling Point | ~170°C | 760 mmHg | [13] |

| Flash Point | 58-59°C | Closed cup | [14] [12] |

| Volatility | Moderate | Room temperature | [14] |

Density and Refractive Index Parameters

The density of 2,5-difluorobenzaldehyde has been consistently reported as 1.308 g/mL at 25°C [1] [3] [10]. This value reflects the contribution of fluorine atoms to the molecular mass while maintaining a relatively compact molecular structure [12]. The specific gravity, measured under standard conditions, is 1.308, confirming the density measurements [10] [11].

The refractive index represents a critical optical property for compound identification and purity assessment [1] [4]. Measurements at 20°C using the sodium D-line (589 nm) yield values in the range of 1.497-1.501 [1] [4] [14]. The precise value of n₂₀/D = 1.498 has been consistently reported across multiple sources [1] [4]. This refractive index value is characteristic of aromatic compounds with electron-withdrawing substituents [4] [14].

| Physical Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.308 g/mL | 25°C | [1] [3] [10] |

| Specific Gravity | 1.308 | 25°C | [10] [11] |

| Refractive Index | 1.497-1.501 | 20°C | [1] [4] [14] |

| Precise Refractive Index | 1.498 | 20°C | [1] |

Solubility Properties in Various Solvent Systems

The solubility characteristics of 2,5-difluorobenzaldehyde reflect its aromatic nature and the presence of polar functional groups [13]. Theoretical calculations predict limited water solubility with a log₁₀ water solubility value of -2.38, corresponding to approximately 0.42 g/L at room temperature [13]. This hydrophobic behavior is typical of fluorinated aromatic compounds [13].

The octanol-water partition coefficient (log P) has been calculated as 1.777, indicating moderate lipophilicity [13]. This value suggests favorable solubility in organic solvents while maintaining limited aqueous solubility [13]. The compound demonstrates good miscibility with common organic solvents including alcohols, ethers, and aromatic hydrocarbons [15].

The polar nature of the aldehyde group provides some degree of polarity that enhances solubility in moderately polar solvents [15]. However, the electron-withdrawing fluorine substituents reduce the overall electron density, affecting hydrogen bonding capabilities and solvent interactions [13]. The solubility profile makes this compound suitable for organic synthesis applications where controlled solubility is desired [13].

Comparative Analysis with Related Difluorobenzaldehydes

Structural Comparison with 2,3-, 2,4-, and 2,6-Difluorobenzaldehyde Isomers

The difluorobenzaldehyde isomers exhibit distinct structural characteristics based on fluorine positioning relative to the aldehyde group [5] [16] [17]. Rotational spectroscopy studies have revealed conformational preferences for each isomer, with all compounds existing primarily in anti-conformations where the aldehyde group maintains planarity with the aromatic ring [5].

The 2,3-difluorobenzaldehyde isomer features adjacent fluorine atoms, creating a unique electronic environment with enhanced electron withdrawal in the vicinity of the aldehyde group [5] [17]. This isomer shows a melting point of 64-65°C and density of 1.301 g/mL at 25°C [17]. The 2,4-difluorobenzaldehyde isomer presents a different substitution pattern with fluorine atoms in ortho and meta positions relative to the aldehyde [5] .

The 2,6-difluorobenzaldehyde isomer exhibits symmetrical fluorine placement, creating unique steric and electronic effects [5] [19]. Despite steric repulsion between the ortho-fluorine and the aldehyde oxygen, this isomer maintains planarity in both anti and syn conformations [5]. Energy differences between conformers vary among isomers, with values of 10.9, 11.3, and 12.9 kJ/mol for 2,3-, 2,4-, and 2,5-difluorobenzaldehyde, respectively [5].

| Isomer | Density (g/mL) | Melting Point (°C) | Energy Difference (kJ/mol) | Reference |

|---|---|---|---|---|

| 2,3-Difluorobenzaldehyde | 1.301 | 64-65 | 10.9 | [5] [17] |

| 2,4-Difluorobenzaldehyde | - | - | 11.3 | [5] |

| 2,5-Difluorobenzaldehyde | 1.308 | - | 12.9 | [1] [5] |

| 2,6-Difluorobenzaldehyde | - | - | - | [5] |

Electronic and Steric Effects of Fluorine Position

The positioning of fluorine substituents creates distinct electronic and steric environments that influence molecular properties and reactivity [5] [6]. In 2,5-difluorobenzaldehyde, the meta relationship between fluorine atoms provides moderate electronic withdrawal without significant steric interference [5]. This positioning allows for optimal balance between electronic activation and conformational freedom [5].

The electron-withdrawing effects vary systematically among isomers based on fluorine proximity to the aldehyde group [6] [7]. Ortho-fluorine substituents exert stronger inductive effects due to closer spatial proximity, while meta and para positions show attenuated but still significant electronic influence [6]. The 2,5-substitution pattern provides intermediate electronic effects compared to other isomers [7].

Steric effects become particularly important in isomers with ortho-fluorine substitution [5] [19]. The 2,6-difluorobenzaldehyde isomer experiences significant steric crowding, yet maintains planarity through favorable electronic interactions [5]. The 2,5-isomer benefits from reduced steric hindrance while maintaining substantial electronic activation [5].

The different substitution patterns also influence intermolecular interactions and crystal packing arrangements [20] [21]. Hydrogen bonding patterns and dipole-dipole interactions vary among isomers, affecting physical properties such as melting points and solubility characteristics [20]. The 2,5-substitution pattern provides optimal balance for synthetic applications requiring controlled reactivity and favorable physical properties .

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectral Analysis and Peak Assignments

Proton nuclear magnetic resonance spectroscopy of 2,5-difluorobenzaldehyde reveals characteristic spectral features that enable precise structural identification [1] [2]. The aldehyde proton appears as a distinctive singlet in the highly deshielded region at 10.0-10.5 parts per million, exhibiting the characteristic downfield shift typical of aromatic aldehydes [1] [2]. This signal represents the formyl hydrogen, which experiences significant deshielding due to the electron-withdrawing nature of the carbonyl group and the aromatic system.

The aromatic region displays three distinct proton environments reflecting the asymmetric substitution pattern of the benzene ring [1] [2]. The proton at position 3, situated meta to both fluorine substituents, appears as a doublet of doublets in the range 7.2-7.4 parts per million due to complex coupling interactions with neighboring aromatic protons and long-range fluorine coupling [1] [3]. The proton at position 4, located ortho to the fluorine at position 5 and meta to the fluorine at position 2, manifests as a multiplet between 7.0-7.2 parts per million [1] [3]. The proton at position 6, positioned ortho to the fluorine at position 2, exhibits a characteristic pattern at 7.8-8.0 parts per million and displays pronounced hydrogen-fluorine coupling interactions [3] [4].

The coupling patterns observed in 2,5-difluorobenzaldehyde demonstrate significant complexity due to the presence of multiple fluorine nuclei and their influence on neighboring protons [1] [3]. Fluorine-proton coupling constants typically range from 6-12 hertz for ortho relationships and 1-3 hertz for meta relationships, contributing to the observed multipicity patterns [5] [4]. These coupling interactions provide valuable structural information for confirming the regiochemistry of fluorine substitution.

Carbon-13 Nuclear Magnetic Resonance Characterization and Carbon Environment Differentiation

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2,5-difluorobenzaldehyde, with each carbon environment exhibiting characteristic chemical shifts and coupling patterns with fluorine nuclei [6] [2]. The aldehyde carbonyl carbon appears significantly downfield at 185-190 parts per million, consistent with the deshielding effect of the carbonyl oxygen and the aromatic substitution pattern [6] [2].

The quaternary carbon bearing the aldehyde group (C-1) resonates at 120-125 parts per million, showing characteristic aromatic carbon chemical shift values [6]. The carbon atoms directly bonded to fluorine (C-2 and C-5) exhibit large one-bond carbon-fluorine coupling constants (¹J_CF ≈ 240-260 hertz) and appear as doublets in the range 155-165 parts per million [6] [2]. These signals demonstrate the substantial influence of fluorine substitution on carbon chemical shifts due to the high electronegativity of fluorine.

The remaining aromatic carbons display distinct chemical shift patterns influenced by their proximity to fluorine substituents [6] [2]. Carbon-3, positioned meta to both fluorines, appears at 110-120 parts per million with small carbon-fluorine coupling interactions. Carbon-4, located para to one fluorine and meta to the other, resonates at 125-130 parts per million. Carbon-6, situated ortho to the fluorine at position 5, exhibits a chemical shift of 115-125 parts per million with observable carbon-fluorine coupling [6].

The carbon-fluorine coupling patterns provide essential structural confirmation, with two-bond and three-bond coupling constants typically ranging from 15-25 hertz and 3-8 hertz, respectively [6] [2]. These coupling interactions enable unambiguous assignment of carbon environments and confirmation of fluorine substitution positions.

Fluorine-19 Nuclear Magnetic Resonance Analysis of Fluorine Environments

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a powerful technique for characterizing the fluorine environments in 2,5-difluorobenzaldehyde due to the high sensitivity and large chemical shift dispersion of fluorine nuclei [2] [8]. The compound exhibits two distinct fluorine signals corresponding to the different electronic environments of the fluorine substituents.

The fluorine at position 2, ortho to the aldehyde group, appears at -110 to -115 parts per million relative to trichlorofluoromethane [5] [8]. This upfield position reflects the electron-withdrawing influence of the adjacent carbonyl group, which reduces the electron density around the fluorine nucleus. The fluorine at position 5, meta to the aldehyde group, resonates at -115 to -120 parts per million, showing a slightly more shielded environment due to its greater distance from the electron-withdrawing aldehyde functionality [5].

The chemical shift difference between the two fluorine environments provides valuable information about the electronic effects of the aldehyde substituent [5] [8]. Fluorine chemical shifts in aromatic systems are highly sensitive to electronic perturbations, making fluorine-19 nuclear magnetic resonance an excellent probe for studying substituent effects and molecular electronic structure [8] [9]. The observed chemical shift values are consistent with typical ranges for aromatic fluorine compounds, where fluorine substituents generally resonate between -80 to -170 parts per million [5] [8].

Infrared Spectroscopy

Characteristic Vibrational Modes and Band Assignments

Infrared spectroscopy of 2,5-difluorobenzaldehyde reveals distinctive vibrational bands that enable identification of functional groups and structural features [10] [11] [12]. The aromatic carbon-carbon stretching vibrations appear as characteristic bands at 1580-1600 wavenumbers and 1480-1500 wavenumbers, confirming the presence of the benzene ring system [11] [13] [14]. These bands represent the fundamental aromatic skeletal vibrations that are diagnostic of aromatic compounds.

The aromatic carbon-hydrogen stretching modes manifest in the region 3050-3100 wavenumbers, appearing at frequencies characteristic of aromatic hydrogen atoms bonded to sp²-hybridized carbons [11] [14]. These vibrations are readily distinguished from aliphatic carbon-hydrogen stretches, which appear below 3000 wavenumbers, providing clear evidence for aromatic character.

Carbon-fluorine stretching vibrations constitute important diagnostic bands for 2,5-difluorobenzaldehyde, appearing as complex patterns in the range 1100-1300 wavenumbers [11] [15]. These vibrations often couple with other modes, including in-plane ring deformations and carbon-hydrogen bending motions, resulting in multiple absorption bands within this region [15]. The carbon-fluorine stretching frequencies are influenced by the electronic environment and substitution pattern of the aromatic ring.

Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the fingerprint region at 750-900 wavenumbers and provide information about the substitution pattern of the benzene ring [11] [14]. For 2,5-disubstituted benzenes, characteristic patterns in this region enable confirmation of the substitution geometry and differentiation from other isomeric arrangements.

Aldehyde and Aromatic Functional Group Signatures

The aldehyde functionality in 2,5-difluorobenzaldehyde exhibits characteristic infrared absorptions that distinguish it from other carbonyl-containing compounds [16] [12] [13]. The carbonyl stretching vibration appears at 1705-1710 wavenumbers, reflecting the aromatic conjugation effect that lowers the frequency compared to aliphatic aldehydes [16] [13] [17]. This frequency shift demonstrates the electronic communication between the aromatic ring and the carbonyl group through resonance interactions.

The aldehyde carbon-hydrogen stretching vibrations provide diagnostic evidence for the presence of the formyl group [16] [13] [17]. These characteristic bands appear at 2720-2730 wavenumbers and 2820-2830 wavenumbers, representing the fundamental and first overtone of the aldehyde carbon-hydrogen stretch [16] [17] [18]. The lower frequency band at approximately 2725 wavenumbers is particularly diagnostic, as it rarely appears in other functional groups and serves as a reliable identifier for aldehydes [16] [17].

The aromatic substitution pattern influences the infrared spectrum through characteristic vibrational modes that reflect the symmetry and electronic properties of the substituted benzene ring [11] [14]. The presence of electron-withdrawing fluorine substituents affects the aromatic vibrational frequencies through inductive and mesomeric effects, resulting in subtle but measurable shifts in band positions compared to unsubstituted benzaldehyde [11].

Mass Spectrometry

Fragmentation Pattern Analysis

Mass spectrometric analysis of 2,5-difluorobenzaldehyde under electron ionization conditions reveals characteristic fragmentation pathways that provide structural information [19] [20]. The fragmentation patterns reflect the stability of various ionic species formed upon electron impact and the relative ease of bond cleavage within the molecular framework.

Primary fragmentation involves loss of the aldehyde hydrogen (mass 1) and the formyl group (mass 29), generating fragment ions at mass-to-charge ratios 141 and 113, respectively [19] [20]. These fragmentations are characteristic of aromatic aldehydes and reflect the relative weakness of the aldehyde carbon-hydrogen bond and the stability of the resulting aromatic cation.

Secondary fragmentation processes include loss of fluorine atoms (mass 19) from various ionic species, producing fragment ions at mass-to-charge ratios 123 and 95 [19] [20]. The loss of fluorine represents a significant fragmentation pathway in fluorinated aromatic compounds, often occurring through rearrangement mechanisms that involve migration of fluorine atoms before elimination.

Additional fragmentation involves ring contraction and rearrangement processes that generate lower mass fragments including mass-to-charge ratios 75 and 95 [19] [20]. These fragments result from complex rearrangement mechanisms involving carbon-carbon bond cleavages within the aromatic ring system and subsequent cyclization or elimination reactions.

Molecular Ion Identification and Isotope Distribution

The molecular ion of 2,5-difluorobenzaldehyde appears at mass-to-charge ratio 142, corresponding to the molecular formula C₇H₄F₂O [19] [20]. The molecular ion exhibits moderate stability under electron ionization conditions, with sufficient abundance to enable reliable detection and structural confirmation.

The isotope distribution pattern of the molecular ion reflects the natural abundance of carbon-13 and provides additional confirmation of the molecular formula [19] [20]. The molecular ion plus one peak (M+1) appears at mass-to-charge ratio 143 with an intensity approximately 7.7% of the molecular ion, consistent with the statistical probability of carbon-13 incorporation in a molecule containing seven carbon atoms.

The base peak in the mass spectrum typically corresponds to fragment ions at mass-to-charge ratios 95 or 123, depending on ionization conditions and instrumental parameters [19] [20]. These abundant fragment ions result from favorable fragmentation pathways that produce stable aromatic cations through loss of functional groups or fluorine atoms.

Raman Spectroscopic Analysis

Raman spectroscopy of 2,5-difluorobenzaldehyde provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and aromatic ring breathing vibrations [21] [22] [23]. The Raman spectrum exhibits characteristic bands corresponding to aromatic carbon-carbon stretching modes that appear prominently due to their high polarizability.

The aromatic ring breathing mode appears as a strong Raman band around 1000-1100 wavenumbers, representing the symmetric expansion and contraction of the benzene ring [22] [23]. This fundamental vibrational mode is highly characteristic of substituted benzenes and provides information about the overall aromatic character of the molecule.

Carbon-fluorine stretching vibrations exhibit moderate Raman activity and appear as bands in the region 1100-1300 wavenumbers [22] [23]. The Raman intensities of these modes depend on the polarizability changes associated with the carbon-fluorine bond stretching, which are influenced by the electronic environment and substitution pattern.

The aldehyde carbonyl stretching vibration appears as a moderately intense Raman band around 1710 wavenumbers [22] [23]. The Raman activity of this mode reflects the polarizability change associated with the carbon-oxygen double bond stretching and provides confirmation of the carbonyl functionality.

Ultraviolet-Visible Spectroscopy and Chromophoric Properties

Ultraviolet-visible spectroscopy of 2,5-difluorobenzaldehyde reveals electronic transitions characteristic of aromatic aldehydes with extended conjugation [24] [25] [26]. The primary absorption maximum appears in the range 250-280 nanometers, corresponding to π→π* electronic transitions within the aromatic system extended through conjugation with the carbonyl group [24] [26].

The chromophoric properties of 2,5-difluorobenzaldehyde result from the extended conjugation between the aromatic π-system and the carbonyl group [25] [26]. The presence of fluorine substituents influences the electronic transitions through inductive effects that modulate the electron density distribution within the aromatic system [25].

The absorption spectrum exhibits vibronic structure reflecting the coupling between electronic and vibrational transitions [24] [26]. This fine structure provides information about the molecular geometry and the strength of vibronic coupling in the excited electronic states.

The molar absorptivity values are characteristic of aromatic aldehydes, typically ranging from 10,000 to 30,000 liters per mole per centimeter [24] [26]. These values reflect the allowed nature of the π→π* electronic transitions and the effective conjugation between the aromatic ring and the aldehyde chromophore.

| Spectroscopic Technique | Parameter/Peak | Value/Range | Assignment/Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde proton (CHO) | 10.0-10.5 ppm | Characteristic aldehyde proton, deshielded |

| ¹H NMR | Aromatic proton H-3 | 7.2-7.4 ppm (dd) | Meta to both fluorines, complex coupling |

| ¹H NMR | Aromatic proton H-4 | 7.0-7.2 ppm (m) | Ortho to F-5, meta to F-2 |

| ¹H NMR | Aromatic proton H-6 | 7.8-8.0 ppm (m) | Ortho to F-2, shows H-F coupling |

| ¹³C NMR | Aldehyde carbon (C=O) | 185-190 ppm | Aldehyde carbonyl carbon |

| ¹³C NMR | C-1 (aldehyde bearing) | 120-125 ppm | Quaternary carbon bearing CHO group |

| ¹³C NMR | C-2 (fluorine bearing) | 155-165 ppm (d, JCF) | CF carbon, large ¹JCF coupling |

| ¹³C NMR | C-3 | 110-120 ppm (d, JCF) | Aromatic carbon, small JCF coupling |

| ¹³C NMR | C-4 | 125-130 ppm | Para to F-2, meta to F-5 |

| ¹³C NMR | C-5 (fluorine bearing) | 155-165 ppm (d, JCF) | CF carbon, large ¹JCF coupling |

| ¹³C NMR | C-6 | 115-125 ppm (d, JCF) | Ortho to F-5, shows JCF coupling |

| ¹⁹F NMR | F-2 (ortho to CHO) | -110 to -115 ppm | Ortho-fluorine to aldehyde group |

| ¹⁹F NMR | F-5 (meta to CHO) | -115 to -120 ppm | Meta-fluorine to aldehyde group |

| IR Spectroscopy | C=O stretch (aldehyde) | 1705-1710 cm⁻¹ | Aromatic aldehyde C=O stretch |

| IR Spectroscopy | C-H stretch (aldehyde) | 2720-2730, 2820-2830 cm⁻¹ | Characteristic aldehyde C-H stretches |

| IR Spectroscopy | C-H stretch (aromatic) | 3050-3100 cm⁻¹ | Aromatic C-H stretching modes |

| IR Spectroscopy | C=C stretch (aromatic) | 1580-1600, 1480-1500 cm⁻¹ | Aromatic C=C stretching vibrations |

| IR Spectroscopy | C-F stretch | 1100-1300 cm⁻¹ | Carbon-fluorine stretching modes |

| IR Spectroscopy | C-H out-of-plane bend | 750-900 cm⁻¹ | Aromatic substitution pattern |

| Mass Spectrometry | Molecular ion [M]⁺ | m/z 142 | Molecular ion peak |

| Mass Spectrometry | Base peak | m/z 95, 123 | Loss of CHO, loss of F |

| Mass Spectrometry | Major fragments | m/z 75, 95, 113, 123 | Various fragmentations |

| UV-Visible | λmax absorption | 250-280 nm | π→π* electronic transitions |

XLogP3

GHS Hazard Statements

H226 (97.83%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant